Fmoc-(R)-3-amino-2-hydroxypropionic acid chemical structure and properties
Fmoc-(R)-3-amino-2-hydroxypropionic acid chemical structure and properties
An In-Depth Technical Guide to Fmoc-(R)-3-amino-2-hydroxypropionic Acid: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Fmoc-(R)-3-amino-2-hydroxypropionic acid, a chiral, non-proteinogenic amino acid derivative crucial for advanced peptide synthesis and drug development. Also known as Fmoc-D-isoserine, this building block offers unique structural features, including a D-configuration for enhanced proteolytic stability and a secondary hydroxyl group for subsequent functionalization. This document will detail its physicochemical properties, provide validated protocols for its synthesis and incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and explore its applications in medicinal chemistry. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.
Molecular Profile and Physicochemical Properties
Fmoc-(R)-3-amino-2-hydroxypropionic acid is a derivative of D-isoserine where the primary amine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern peptide chemistry, allowing for iterative, controlled assembly of amino acids into a peptide chain.[1]
Chemical Structure and Key Features
The structure consists of three key components:
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The Fmoc Group: A base-labile protecting group attached to the nitrogen atom. Its removal is typically achieved with a secondary amine base, such as 20% piperidine in dimethylformamide (DMF), which is a mild condition that leaves most acid-labile side-chain protecting groups intact.[2]
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The (R)-Stereocenter: The stereochemistry at the α-carbon (C2) is of the (R) or "D" configuration. Peptides incorporating D-amino acids exhibit significantly increased resistance to degradation by proteases, which are stereospecific for L-amino acids.[3] This property is highly desirable for increasing the in-vivo half-life of peptide-based therapeutics.
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The Hydroxyl Group: The secondary hydroxyl (-OH) group at the C2 position is a key functional handle. It can serve as a site for post-translational modifications like glycosylation or phosphorylation, or be used to attach other moieties such as linkers or labels.[4] In many synthetic applications, this group itself requires protection to prevent unwanted side reactions during peptide coupling.
Physicochemical Data
The key properties of Fmoc-(R)-3-amino-2-hydroxypropionic acid and its parent compound, D-isoserine, are summarized below for reference.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-hydroxy-3-{[(9H-fluoren-9-yl)methoxy]carbonylamino}propanoic acid | - |
| Synonyms | Fmoc-D-isoserine, Fmoc-D-β-Ser-OH | [5] |
| CAS Number | 211682-19-8 | [6] |
| Molecular Formula | C₁₈H₁₇NO₅ | [4][6] |
| Molecular Weight | 327.33 g/mol | [4][6] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 157-159 °C (for DL-racemic mixture) | [4] |
| Storage Conditions | 0–8 °C, protect from moisture | [4] |
| Parent Compound | (2R)-3-Amino-2-hydroxypropanoic acid (D-Isoserine) | [5] |
| Parent CAS | 632-11-1 | [5] |
Spectroscopic Characterization
While specific spectra are dependent on the acquisition conditions, the identity and purity of the compound can be confirmed by standard analytical techniques:
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the Fmoc group (typically between 7.2-7.8 ppm), along with signals corresponding to the CH, CH₂, and OH protons of the isoserine backbone.
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¹³C NMR: The carbon spectrum will display distinct resonances for the carbonyl carbons (carboxyl and urethane), the aromatic carbons of the Fmoc group, and the aliphatic carbons of the isoserine core.
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Mass Spectrometry: Electrospray ionization (ESI-MS) will typically show the [M-H]⁻ ion in negative mode or the [M+H]⁺ or [M+Na]⁺ ions in positive mode, confirming the molecular weight.
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Advanced Techniques: For detailed structural analysis, solid-state ¹⁷O NMR spectroscopy can be a powerful tool to investigate the carboxylic acid moieties in Fmoc-protected amino acids, providing insights into hydrogen bonding and local chemical environments.[7]
Synthesis and Quality Control
The most direct synthetic route to Fmoc-(R)-3-amino-2-hydroxypropionic acid involves the selective N-protection of the commercially available starting material, (R)-3-amino-2-hydroxypropanoic acid (D-isoserine).
Synthetic Workflow
The reaction involves the nucleophilic attack of the primary amine of D-isoserine on an activated Fmoc-donating reagent, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under mild basic conditions.
Sources
- 1. chempep.com [chempep.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (2R)-3-Amino-2-hydroxypropanoic acid | C3H7NO3 | CID 6999799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 211682-19-8|Fmoc-(R)-3-amino-2-hydroxypropionic acid|BLD Pharm [bldpharm.com]
- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]
